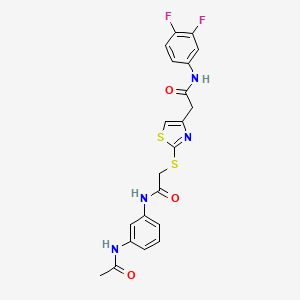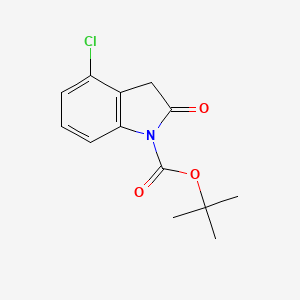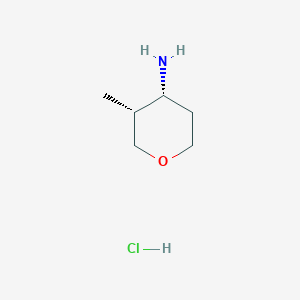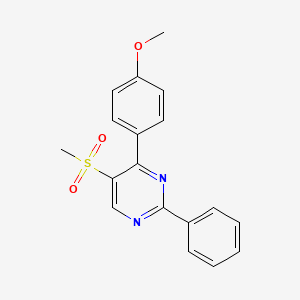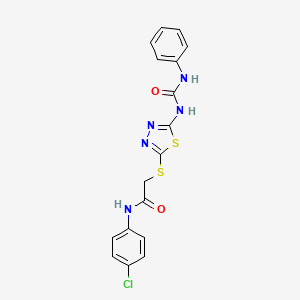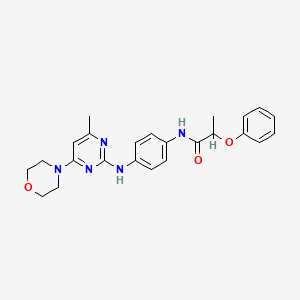
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenoxypropanamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was first synthesized in 2010 by AstraZeneca.
Applications De Recherche Scientifique
Antibacterial Applications
Sulfonamides, a class of compounds to which this molecule belongs, were pioneering medications for the treatment of bacterial infections . Despite the subsequent introduction of penicillin, they are still used as antibiotics . This suggests that the compound could potentially be used in antibacterial applications.
Anticancer Applications
The structure of the compound suggests that it could potentially be used in anticancer applications . Sulfonamides have been used in the treatment of various types of cancer, and the specific structure of this compound could potentially make it a candidate for similar applications.
Leukemia Treatment
Imatinib, a compound with a similar structure, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This suggests that the compound could potentially be used in the treatment of leukemia.
Inhibitor of Tyrosine Kinases
Given its structural similarity to Imatinib, this compound could potentially be used as an inhibitor of tyrosine kinases . Tyrosine kinases play a key role in the modulation of growth factor signaling, and their inhibition is a common strategy in the treatment of cancer.
Structural Studies
The compound could be used in structural studies, particularly in the study of hydrogen bonds, hydrophobic C–H…π and π…π interactions . These studies could provide valuable insights into the behavior of similar compounds under different conditions.
Propriétés
IUPAC Name |
N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-17-16-22(29-12-14-31-15-13-29)28-24(25-17)27-20-10-8-19(9-11-20)26-23(30)18(2)32-21-6-4-3-5-7-21/h3-11,16,18H,12-15H2,1-2H3,(H,26,30)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTPAGJJYZTSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)
![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)
![5,8-Bis(2,4-dichlorophenyl)-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2685338.png)
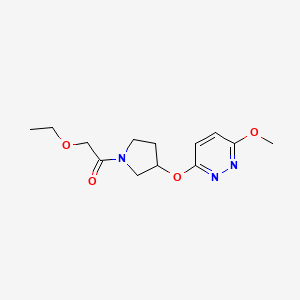

![6-chloro-N'-[1-(difluoromethyl)cyclopentanecarbonyl]pyridine-2-carbohydrazide](/img/structure/B2685347.png)
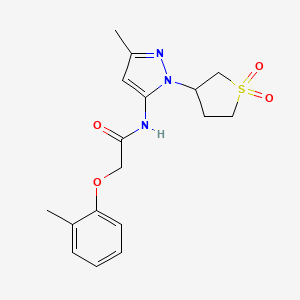
![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)
